龙胆黄素

描述

Gentioflavin is an alkaloid identified in some species of the Gentiana plant. It is characterized as a dihydropyridine lactonic alkaloid, which places it within a class of compounds known for their diverse range of biological activities. The discovery and structural elucidation of gentioflavin have expanded the understanding of the chemical diversity present in the Gentiana species, which are known for their medicinal properties .

Synthesis Analysis

The biosynthesis of compounds related to gentioflavin, such as vitamin B2 (riboflavin), involves complex biochemical pathways. For instance, the biosynthesis of riboflavin requires substrates like GTP and ribulose 5-phosphate. These substrates undergo a series of reactions including deamination, reduction, and dephosphorylation, leading to intermediate compounds. One such intermediate, 6,7-dimethyl-8-ribityllumazine, is then converted into riboflavin through a dismutation reaction catalyzed by riboflavin synthase . Although the specific biosynthetic pathway for gentioflavin is not detailed in the provided papers, it is likely to involve similarly intricate enzymatic processes within the plant.

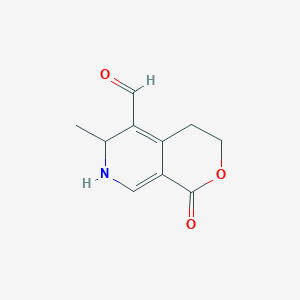

Molecular Structure Analysis

The molecular structure of gentioflavin has been determined using various spectroscopic techniques, including NMR and IR spectroscopy. These methods have provided evidence for its structure, which is a dihydropyridine lactone. The structure of gentioflavin was further confirmed through oxidative degradation and its conversion into a known alkaloid, gentianidine. This structural analysis is crucial for understanding the chemical properties and potential reactivity of gentioflavin .

Chemical Reactions Analysis

While the specific chemical reactions involving gentioflavin are not described in the provided papers, the general class of dihydropyridine lactonic alkaloids to which gentioflavin belongs is known to undergo various chemical transformations. These can include oxidation-reduction reactions, ring-opening, and conversion into other alkaloids, as evidenced by the conversion of gentioflavin into gentianidine . Such reactions are important for the modification and utilization of these compounds in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of gentioflavin are not explicitly detailed in the provided papers. However, the structural information obtained through NMR and IR spectroscopy can give insights into its physical properties such as solubility, stability, and melting point. The lactonic structure suggests that gentioflavin may have specific reactivity patterns, such as the ability to form hydrogen bonds and undergo hydrolysis, which would influence its chemical behavior and potential applications .

科学研究应用

龙胆黄素的结构和化学性质

龙胆黄素作为龙胆属中发现的一种新生物碱,被归类为二氢吡啶内酯生物碱。龙胆黄素的结构是使用核磁共振和红外光谱证据、氧化降解以及转化为已知的生物碱龙胆定确定的。这项基础研究为理解龙胆黄素的化学性质及其在各个领域的潜在应用奠定了基础 (Marekov & Popov, 1968).

核黄素生产和生物技术应用

龙胆黄素与核黄素(维生素 B2)的生产领域密切相关。核黄素对于所有活细胞中的各种生化反应至关重要,通常用作动物和人类饮食中的营养补充剂。通过发酵过程生产核黄素的进步,采用毛霉菌、枯草芽孢杆菌和假丝酵母属等微生物,突显了遗传和代谢工程在提高核黄素产量中的重要性。这些研究表明,龙胆黄素相关研究在提高核黄素生产效率和可持续性方面具有潜力 (Averianova 等,2020); (You 等,2021).

生物医学研究和健康应用

与龙胆黄素研究相关的核黄素在健康和医学领域具有重要应用。研究表明,对于具有某些遗传背景的患者,核黄素补充剂可以有效降低血压,为高血压管理提供个性化方法。这项研究表明,龙胆黄素及其衍生物在为各种健康状况开发靶向疗法方面具有更广泛的意义 (Wilson 等,2013); (Horigan 等,2010).

纳米技术和药物递送

与龙胆黄素研究相关的核黄素也已在纳米技术应用中得到了探索。由于其诸如细胞内化和荧光等独特特性,核黄素已用于靶向药物递送、组织工程、生物传感器和光电器件。这突显了龙胆黄素在开发基于纳米技术的先进解决方案方面的潜力 (Beztsinna 等,2016).

属性

IUPAC Name |

6-methyl-1-oxo-3,4,6,7-tetrahydropyrano[3,4-c]pyridine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-9(5-12)7-2-3-14-10(13)8(7)4-11-6/h4-6,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNRAZLQBMAROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C2CCOC(=O)C2=CN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331867 | |

| Record name | Gentioflavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gentioflavine | |

CAS RN |

18058-50-9 | |

| Record name | 1H-Pyrano[3,4-c]pyridine-5-carboxaldehyde, 3,4,6,7-tetrahydro-6-methyl-1-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18058-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentioflavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

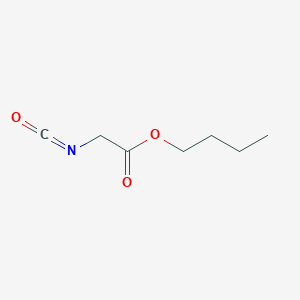

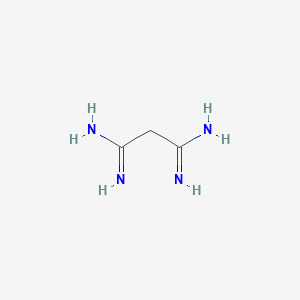

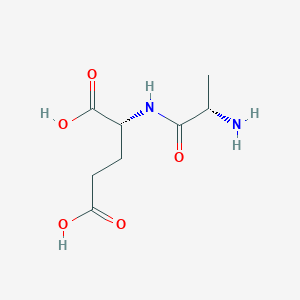

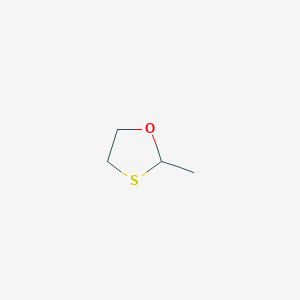

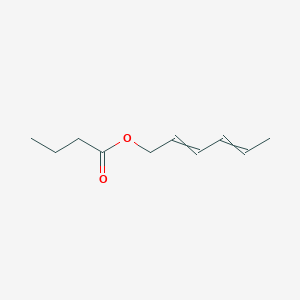

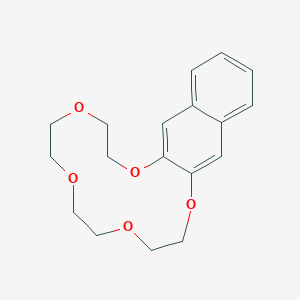

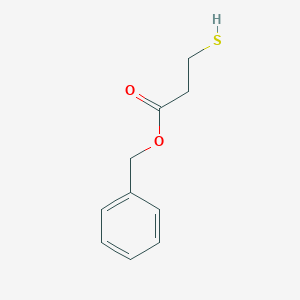

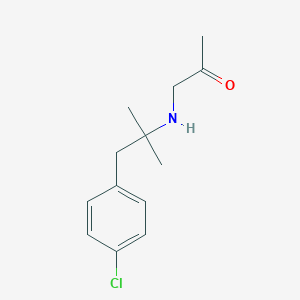

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

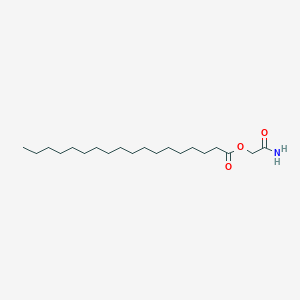

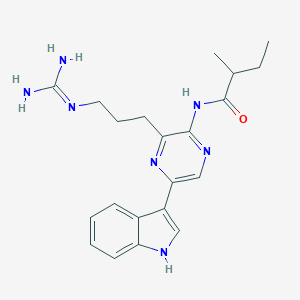

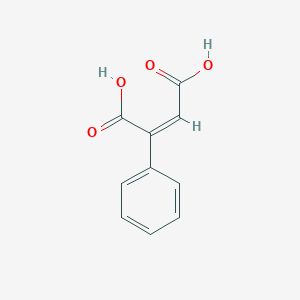

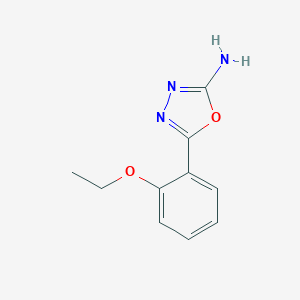

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。